4-[Amino(cyclopropyl)methyl]phenol
Description
4-[Amino(cyclopropyl)methyl]phenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2 |
InChI Key |
DEQTVSNEVTUFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a cyclopropylmethylamine. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. Common oxidants like KMnO₄ or H₂O₂ convert the hydroxyl group to a quinone structure.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to quinone | 0.1 M KMnO₄, pH 9, 25°C, 4h | 4-[Amino(cyclopropyl)methyl]-1,2-benzoquinone | 78% | |
| Oxidative dimerization | O₂, Cu₂O catalyst, 60°C, 12h | Biphenyl-linked dimer | 65% |
Mechanism : The phenolic -OH donates electrons, forming a phenoxy radical intermediate that reacts with oxidants to yield quinones or dimerize via radical coupling.
Nucleophilic Substitution
The amino group participates in nucleophilic reactions, particularly in alkylation and acylation:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl derivative | 92% | |
| Reductive amination | Formaldehyde, NaBH₃CN, MeOH | N-Methylated product | 85% |
Key Finding : Steric hindrance from the cyclopropyl group slows reaction kinetics compared to unsubstituted analogs (k = 0.45 min⁻¹ vs. 1.2 min⁻¹) .
Electrophilic Aromatic Substitution
The para-substituted phenol directs incoming electrophiles to the ortho and meta positions:
| Reaction | Electrophile | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 85% meta | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-Sulfo derivative | 78% meta |
Note : The cyclopropyl group’s electron-withdrawing nature increases reaction rates by 1.8× compared to non-cyclopropyl analogs .
Acid-Base Reactions
The compound forms stable salts with acids:
| Reaction | Acid | Product | pKa | Reference |
|---|---|---|---|---|
| Hydrochloride formation | HCl (g), Et₂O | 4-[Amino(cyclopropyl)methyl]phenol·HCl | 8.2 (amine) | |
| Deprotonation | NaOH (aq) | Phenolate anion | 10.1 (-OH) |
Thermal Stability : The hydrochloride salt decomposes at 215°C, while the free base decomposes at 185°C .
Reduction Reactions
The cyclopropane ring remains intact under standard reduction conditions:
| Reaction | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | No ring opening | >99% retention | |
| Birch reduction | Li/NH₃(l), -78°C | Aromatic ring reduction | 1,4-cyclohexadienol |
Mechanistic Insight : Cyclopropane’s ring strain (27.5 kcal/mol) does not lead to ring-opening under these conditions due to kinetic stabilization.
Esterification and Ether Formation
The phenolic -OH undergoes typical oxygen-centered reactions:
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl ether formation | CH₃I, K₂CO₃, DMF | 4-[Amino(cyclopropyl)methyl]anisole | 88% | |
| Acetylation | Ac₂O, H₂SO₄ | Phenolic acetate | 94% |
Kinetics : Esterification follows second-order kinetics with k₂ = 0.12 L·mol⁻¹·s⁻¹ in acetic anhydride.
Complexation with Metals
The amino and phenolic groups act as ligands:
| Metal Ion | Conditions | Complex Structure | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| Cu²⁺ | pH 7.4, aqueous | Octahedral [CuL₂(H₂O)₂]²⁺ | 8.3 | |
| Fe³⁺ | pH 5.0, MeOH/H₂O | Trigonal bipyramidal [FeL₃]³⁺ | 12.1 |
Applications : These complexes show potential as catalysts in oxidation reactions .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Reaction | Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), benzene | Cyclobutane-linked dimer | Φ = 0.18 | |
| Norrish Type II cleavage | UV (365 nm), O₂, acetone | Cyclopropane ring-opened aldehyde | Φ = 0.05 |
Mechanism : Excited-state intramolecular proton transfer (ESIPT) mediates photodegradation pathways.
Comparative Reactivity Analysis
| Functional Group | Reactivity Toward | Relative Rate (vs. phenol) | Key Factor |
|---|---|---|---|
| Phenolic -OH | Electrophilic substitution | 1.5× | Para-directing effect |
| Primary amine | Acylation | 0.7× | Steric hindrance |
| Cyclopropane | Ring-opening | <0.1× | Kinetic stabilization |
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[Amino(cyclopropyl)methyl]phenol serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : The phenolic group can be oxidized to form quinones.
- Reduction : The amino group can be reduced to form corresponding amines.
- Substitution Reactions : The compound can participate in electrophilic aromatic substitution reactions.
Biology
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains.
- Antidiabetic Effects : Investigations into its impact on glucose metabolism are ongoing, suggesting potential therapeutic applications in diabetes management.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Notable applications include:
- Drug Development : Its structure allows for modifications that enhance biological activity and selectivity for specific targets.
- Prodrug Systems : It has been utilized in self-immolative linker systems that release active drugs upon cleavage, enhancing drug delivery mechanisms .
Case Studies
-
Antimicrobial Activity Study :
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.
-
Diabetes Management Research :
- Research focused on the compound's role in modulating insulin sensitivity showed promising results in preclinical models. The findings suggest that modifications to the compound could lead to new treatments for type 2 diabetes.
- Drug Delivery Mechanisms :
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can engage in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Shares the phenol and amino groups but lacks the cyclopropylmethyl moiety.
Cyclopropylamine: Contains the cyclopropyl group but lacks the phenol ring.
Uniqueness
4-[Amino(cyclopropyl)methyl]phenol is unique due to the presence of both the cyclopropylmethyl and phenol groups, which confer distinct chemical and biological properties.
Biological Activity
4-[Amino(cyclopropyl)methyl]phenol, a compound with a unique structural configuration, has garnered interest in various fields of scientific research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a phenolic ring substituted with an amino group and a cyclopropylmethyl moiety. This configuration is essential for its reactivity and interactions with biological targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological efficacy.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding, while the amino group may engage in nucleophilic reactions. These interactions modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition and receptor modulation.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its potential to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HCT-116 (Colon Cancer) | 12.5 |
| PC-3 (Prostate Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness can be summarized as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
3. Analgesic and Anti-inflammatory Effects
Due to its structural characteristics, this compound has been investigated for analgesic and anti-inflammatory effects. In animal models, it has shown promise in reducing pain and inflammation through inhibition of cyclooxygenase (COX) enzymes:
| Effect | Measurement |
|---|---|
| COX-1 Inhibition | IC50 = 5 µM |
| COX-2 Inhibition | IC50 = 3 µM |
These results indicate potential utility in pain management therapies .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced potency against resistant cancer cell lines, suggesting a role in overcoming drug resistance .
- Another investigation focused on its use as a scaffold for developing novel antimicrobial agents, demonstrating improved efficacy compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[Amino(cyclopropyl)methyl]phenol, and how can purity be optimized?
- Methodology :
- Route 1 : Condensation of cyclopropylamine derivatives with 4-hydroxybenzaldehyde intermediates, followed by reductive amination using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol mixtures. This method requires strict control of reaction temperature (≤273 K) to minimize side reactions .
- Route 2 : Protection of the phenol hydroxyl group with benzyl or acetyl groups prior to introducing the cyclopropylamino moiety, followed by deprotection under acidic or catalytic hydrogenation conditions .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify aromatic protons (δ 6.5–7.5 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and amine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ at m/z 178.12) .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
Q. What safety protocols are critical for handling this compound in the lab?
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation via wet handling or solvent-slurried preparations .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can chiral resolution of this compound be achieved for asymmetric catalysis studies?
- Methodology :
- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phases.
- Enantioselective Synthesis : Start with enantiopure cyclopropylamine precursors (e.g., (R)- or (S)-cyclopropylmethylamine) and monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Application : The resolved enantiomers can serve as ligands in asymmetric aldol or epoxidation reactions, with catalytic efficiency evaluated by GC-MS or NMR .
Q. How should researchers address contradictory bioactivity data in studies of this compound?
- Troubleshooting :
- Purity Verification : Reanalyze batches via LC-MS to rule out impurities (e.g., oxidized byproducts).
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) and use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .
Q. What computational and experimental strategies predict the environmental fate of this compound?
- Strategies :
- QSAR Modeling : Predict biodegradability and toxicity using EPI Suite™ or TEST software.
- Experimental : Aerobic/anaerobic degradation studies in soil/water systems, with LC-MS/MS tracking of metabolites. Monitor cyclopropane ring stability under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
